molecular formula C16H25NO2 B2543455 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol CAS No. 1803600-17-0

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol

Cat. No. B2543455
CAS RN: 1803600-17-0
M. Wt: 263.381
InChI Key: YPSZPHVKLRDAEC-UHFFFAOYSA-N
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Description

The compound "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and synthetic strategies that could be relevant to the synthesis and properties of such a molecule. The compound appears to be a derivative of amino diols, which are versatile intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the selective functionalization of amino diols. For instance, a general two-step strategy starting from 2-amino-1,3-propane diols has been used to synthesize functional cyclic carbonate monomers . Similarly, the synthesis of substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols involves a condensation reaction with various aldehydes in the presence of copper(II) salts . These methods could potentially be adapted to synthesize the target compound by choosing appropriate electrophiles and reaction conditions.

Molecular Structure Analysis

The molecular structure of "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" would likely feature a cyclohexyl ring substituted with a methyl and a phenyl group, linked to a propane-1,2-diol moiety through an amino group. The stereochemistry of such a compound would be an important consideration, as the presence of chiral centers could lead to different stereoisomers with distinct properties .

Chemical Reactions Analysis

The amino group in the compound would be expected to participate in various chemical reactions. For example, it could react with electrophiles such as isothiocyanates to form spiro derivatives , or with aldehydes to form Schiff bases and other tautomeric systems . The hydroxyl groups could also be involved in reactions, such as the formation of coordination compounds with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" would be influenced by its functional groups and molecular structure. The presence of hydroxyl groups suggests potential for hydrogen bonding, which could affect solubility and crystallization behavior . The amino group could lead to basicity and nucleophilicity, impacting the compound's reactivity . The cyclohexyl ring, depending on its substitution pattern, could impart steric effects and influence the overall conformation of the molecule .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, are important due to their wide range of applications, including as intermediates in the production of polymers and other chemicals. The review by Xiu and Zeng (2008) discusses the current methods for the recovery and purification of these diols from fermentation broth, highlighting the need for improved technologies to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).

Flavor Compounds in Foods

Branched chain aldehydes, which can be derived from amino acids similar to the way diols are processed, play a significant role in flavoring various food products. Smit, Engels, and Smit (2009) review the production and breakdown pathways of these aldehydes, emphasizing their importance in food flavor and the necessity of understanding their formation for food quality control (Smit, Engels, & Smit, 2009).

Catalytic Hydrogenolysis to 1,3-Propanediol

The conversion of glycerol to 1,3-propanediol is a key reaction in the valorization of glycerol, a byproduct of biodiesel production. Da Silva Ruy et al. (2020) review the use of heterogeneous catalysts for this transformation, evaluating the influence of different catalysts on the process's efficiency (Da Silva Ruy et al., 2020).

Toxicity and Environmental Impact

Understanding the toxicity and environmental impact of chemical compounds, including diols, is crucial for their safe and sustainable use. Paustenbach et al. (2015) provide an overview of the toxicity of crude 4-methylcyclohexanemethanol (MCHM), emphasizing the need for comprehensive toxicological evaluations for chemicals used in industrial applications (Paustenbach et al., 2015).

Hydrogen Storage Applications

Wijayanta et al. (2019) discuss the potential of various compounds, including methylcyclohexane, as hydrogen carriers for energy storage, highlighting the importance of such compounds in developing sustainable energy solutions (Wijayanta et al., 2019).

properties

IUPAC Name

3-[(3-methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-7-14(13-5-3-2-4-6-13)9-15(8-12)17-10-16(19)11-18/h2-6,12,14-19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSZPHVKLRDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)NCC(CO)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol

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